

# Discovery and timeline of oxytetracycline from *Streptomyces rimosus*

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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## The Discovery and Production of Oxytetracycline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, timeline, and production of oxytetracycline from the soil bacterium *Streptomyces rimosus*. It includes detailed experimental protocols, quantitative data, and visualizations of key biological and discovery pathways to serve as a comprehensive resource for professionals in the field of antibiotic research and development.

## Discovery and Timeline

The discovery of oxytetracycline was a significant event in the "golden age" of antibiotic discovery. It followed the identification of chlortetracycline, the first member of the tetracycline class of antibiotics.

Early 1950s: A team of researchers at Pfizer, led by A.C. Finlay, systematically screened soil samples for microorganisms with antibiotic properties.[\[1\]](#)

1950: A strain of *Streptomyces rimosus*, isolated from a soil sample collected in Terre Haute, Indiana, was found to produce a substance with broad-spectrum antibacterial activity.[\[1\]](#)[\[2\]](#) This

substance was named Terramycin, and later identified as oxytetracycline. The discovery was first reported in the scientific literature in 1950.[1][3]

1952: The chemical structure of oxytetracycline was elucidated by a collaborative effort between Pfizer and a group led by the renowned chemist Robert B. Woodward.[2]

1953: Oxytetracycline was patented.[4]

Mid-1950s: By this time, oxytetracycline (Terramycin), alongside chlortetracycline (Aureomycin) and tetracycline, were established as clinically important antibiotics.[5]

The discovery of oxytetracycline was part of a larger, intensive effort by pharmaceutical companies to discover new antibiotics from natural sources, a process that has yielded many of the antimicrobial agents still in use today.

## The Producing Organism: *Streptomyces rimosus*

*Streptomyces rimosus* is a Gram-positive, filamentous bacterium belonging to the order Actinomycetales. Like other members of its genus, it is found in soil and is known for its ability to produce a wide array of secondary metabolites, including antibiotics.[6] The industrial production of oxytetracycline relies on the submerged fermentation of high-yielding strains of *S. rimosus*.[7]

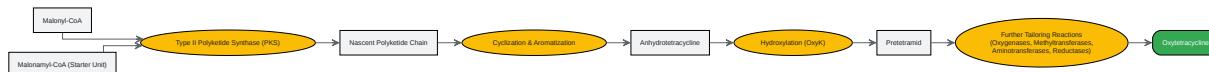
## Biosynthesis of Oxytetracycline

Oxytetracycline is a polyketide, a class of natural products synthesized through the repeated condensation of small carboxylic acid units. The biosynthetic pathway is encoded by a cluster of genes, known as the "otc" gene cluster, which spans approximately 35 kb on the *S. rimosus* chromosome.

The biosynthesis begins with the formation of a polyketide chain from a malonamyl-CoA starter unit and eight malonyl-CoA extender units. This process is catalyzed by a type II polyketide synthase (PKS). The nascent polyketide chain then undergoes a series of cyclization, aromatization, and tailoring reactions, including hydroxylation, methylation, and amination, to yield the final oxytetracycline molecule.

## Oxytetracycline Biosynthetic Pathway

The following diagram illustrates the key steps in the biosynthesis of oxytetracycline from primary metabolites.



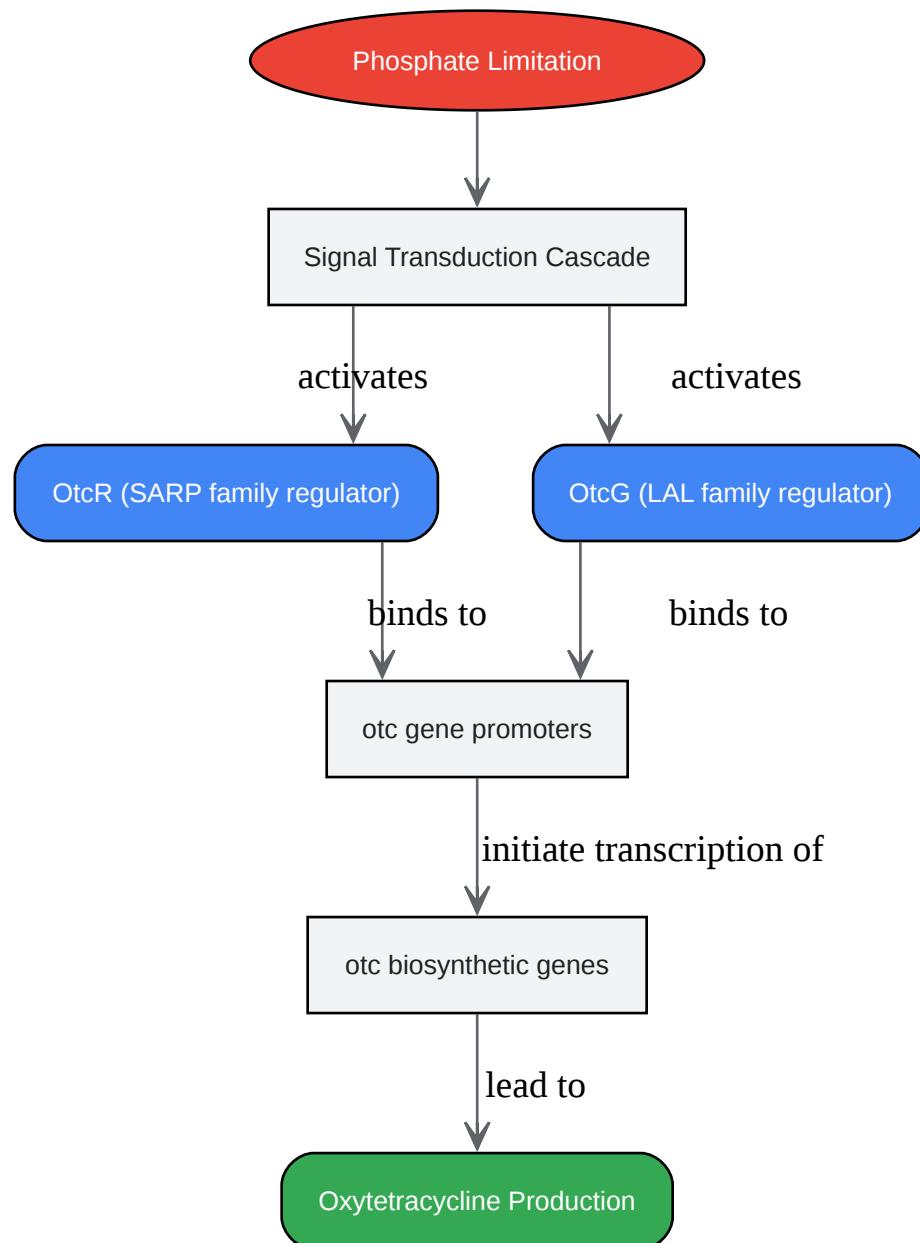
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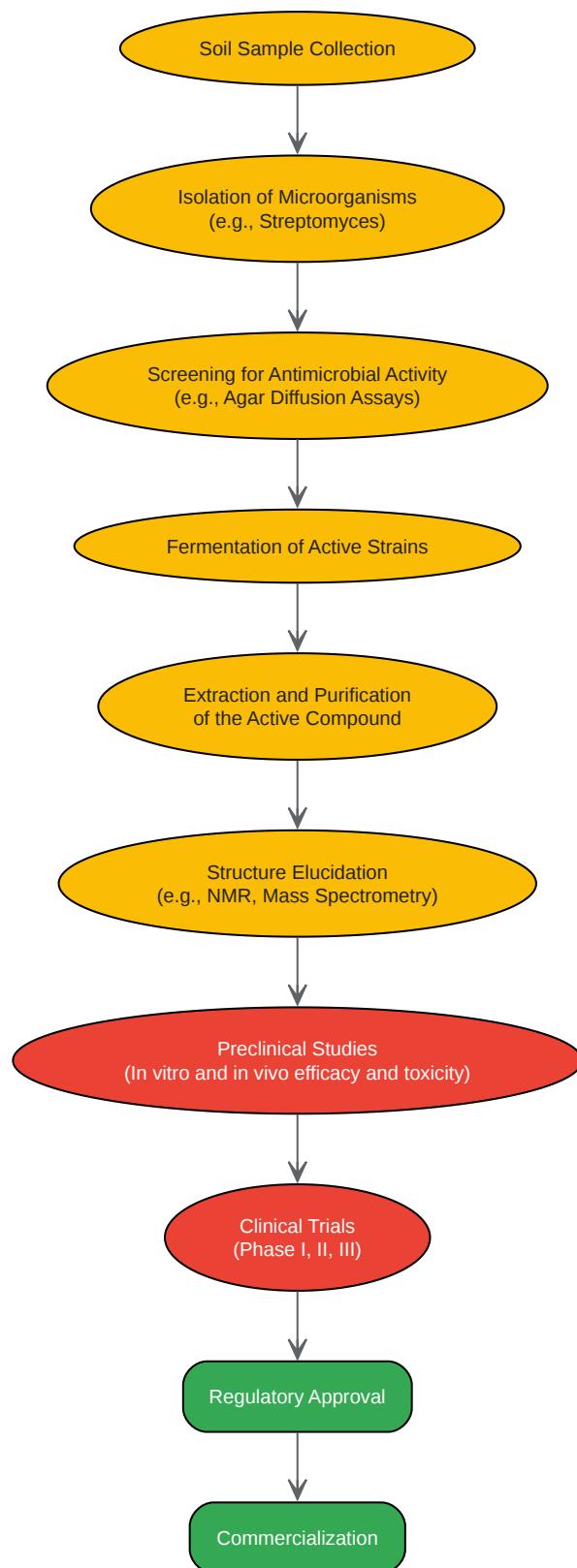
Caption: Key steps in the oxytetracycline biosynthetic pathway.

## Regulation of Oxytetracycline Biosynthesis

The expression of the otc gene cluster is tightly regulated. Several regulatory proteins have been identified, including OtcG and OtcR, which act as transcriptional activators.[4][8] The production of oxytetracycline is also known to be influenced by environmental factors, most notably phosphate limitation. Low phosphate concentrations trigger a signaling cascade that leads to the upregulation of the otc genes.[4][9]

The following diagram depicts a simplified model of the regulatory network controlling oxytetracycline biosynthesis.



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- To cite this document: BenchChem. [Discovery and timeline of oxytetracycline from *Streptomyces rimosus*]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b560014#discovery-and-timeline-of-oxytetracycline-from-streptomyces-rimosus>

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